molecular formula C10H15N3O2 B3040037 Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 150012-89-8

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3040037
CAS No.: 150012-89-8
M. Wt: 209.24 g/mol
InChI Key: ITIHVZMQASZKCT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused to a partially saturated pyridine ring (5,6,7,8-tetrahydro). The amino group at position 2 and the ethyl ester at position 3 are critical functional groups influencing its chemical reactivity and biological activity. The tetrahydro modification likely enhances solubility and conformational flexibility compared to fully aromatic imidazo[1,2-a]pyridines, making it a promising scaffold for drug discovery .

Properties

IUPAC Name

ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-9(11)12-7-5-3-4-6-13(7)8/h2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHVZMQASZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159651
Record name Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
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Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150012-89-8
Record name Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of ethyl 2-aminopyridine-3-carboxylate with suitable reagents under controlled conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with an aldehyde or ketone in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Position) Ring Saturation Biological Activity/Application Key References
Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate -NH2 (2), -COOEt (3) 5,6,7,8-tetrahydro Not explicitly reported (potential CNS/antibacterial)
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (26) -C6H4Cl (2), -COOEt (3) Non-saturated Constitutive androstane receptor agonist
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate -Br (6), -COOEt (3) Non-saturated Intermediate for drug synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl -COOEt (3), pyrazine core 5,6,7,8-tetrahydro Not explicitly reported (pharmacological potential)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Multiple substituents (cyano, nitro, phenethyl) 1,2,3,7-tetrahydro Structural diversity for activity optimization

Key Observations:

Amino Group vs. Aryl substituents (e.g., 4-chlorophenyl in ) often increase lipophilicity, which can enhance membrane permeability but may reduce solubility .

Ring Saturation Effects: The 5,6,7,8-tetrahydro modification in the target compound reduces aromaticity, likely improving solubility and metabolic stability compared to non-saturated imidazo[1,2-a]pyridines . Fully saturated analogs (e.g., pyrazine derivatives in ) exhibit distinct electronic profiles due to altered conjugation patterns .

Ester vs. Carboxylic Acid Derivatives :

  • Ethyl ester groups (common in all listed compounds) serve as prodrug motifs, facilitating cellular uptake before enzymatic hydrolysis to active acids .

Biological Activity

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 150012-89-8) is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. The molecular formula of this compound is C10H15N3O2C_{10}H_{15}N_{3}O_{2}, with a molecular weight of approximately 209.25 g/mol.

PropertyValue
Molecular FormulaC10H15N3O2
Molecular Weight209.245 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point424.9 ± 25.0 °C
Flash Point210.8 ± 23.2 °C
LogP0.80

This compound interacts with various biological targets, which may include enzymes and receptors involved in critical cellular processes. Its ability to modulate enzyme activity is particularly relevant in the context of cancer treatment, where it may inhibit pathways associated with cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its effectiveness with a minimum inhibitory concentration (MIC) of 50 μg/ml against certain strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. It has been found to induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to programmed cell death. This mechanism is crucial for developing new therapeutic agents targeting malignancies.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated several derivatives of imidazopyridine compounds for their antibacterial properties. This compound was among the compounds tested and showed promising results against resistant bacterial strains.
  • Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Research Applications

This compound serves as a valuable scaffold in drug discovery due to its unique structural properties. It is being explored for:

  • Drug Development : As a lead compound for synthesizing novel therapeutic agents.
  • Material Science : In the creation of new materials with specific functional properties.

Q & A

How can researchers optimize the synthesis of ethyl 2-amino-tetrahydroimidazo[1,2-a]pyridine derivatives to improve yield and purity?

Category : Basic Research Question
Methodological Answer :
One-pot two-step reactions are commonly employed for synthesizing tetrahydroimidazo[1,2-a]pyridine derivatives. For example, cyclocondensation of substituted pyridines with electrophiles (e.g., nitriles or esters) under reflux conditions in polar aprotic solvents (e.g., DMF) can yield core structures . Optimization strategies include:

  • Temperature control : Maintaining precise reflux temperatures (e.g., 80–100°C) to prevent side reactions.
  • Catalyst screening : Using K₂CO₃ or other bases to accelerate annulation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 v/v) to isolate pure fractions .
    Reported yields range from 51% to 76%, with purity confirmed via NMR and HRMS .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in imidazo[1,2-a]pyridine derivatives?

Category : Basic Research Question
Methodological Answer :
Orthogonal characterization methods are essential:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization. For example, the ethyl ester group in these derivatives shows characteristic triplet signals at δ ~1.3 ppm (CH₃) and δ ~4.3 ppm (CH₂) .
  • HRMS : Validates molecular formula (e.g., C₉H₁₃N₃O₂ for ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms torsional angles (e.g., 55.6° twist in carboxylate groups) in crystalline derivatives .

How should researchers address discrepancies in reported synthetic yields for similar derivatives?

Category : Advanced Research Question
Methodological Answer :
Contradictory yields (e.g., 51% vs. 55% for diethyl-substituted analogs) may arise from:

  • Reagent quality : Impure starting materials (e.g., 4-nitrophenyl substituents) can reduce efficiency .
  • Reaction monitoring : Using TLC or LC-MS to terminate reactions at optimal conversion points.
  • Computational modeling : DFT calculations to predict reaction pathways and identify kinetic bottlenecks .
    Reproducibility requires strict adherence to reported protocols, including solvent drying and inert atmospheres.

What pharmacological mechanisms are associated with imidazo[1,2-a]pyridine derivatives, and how can their activity be validated?

Category : Advanced Research Question
Methodological Answer :
These derivatives exhibit PI3Kα inhibition (e.g., HS-173, IC₅₀ = 6 nM) and antibacterial activity . Key validation steps include:

  • In vitro assays : Dose-response curves in cancer cell lines (e.g., MCF-7) using MTT assays .
  • Enzyme inhibition studies : Competitive binding assays with ATP analogs to confirm target engagement.
  • SAR analysis : Modifying substituents (e.g., trifluoromethyl groups) to enhance potency and selectivity .

How can researchers design experiments to evaluate the hydrolytic stability of the ethyl ester group under physiological conditions?

Category : Advanced Research Question
Methodological Answer :

  • pH-dependent studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC.
  • Enzymatic hydrolysis : Use esterases (e.g., porcine liver esterase) to mimic in vivo conditions .
  • Stability-activity correlation : Compare IC₅₀ values of the parent compound and its hydrolyzed acid form to assess bioactivity retention .

What strategies are effective for synthesizing deuterated or isotopically labeled analogs for metabolic studies?

Category : Advanced Research Question
Methodological Answer :

  • Deuterium incorporation : Use D₂O or deuterated reagents (e.g., CD₃OD) during synthesis .
  • Isotope labeling : Introduce ¹³C or ¹⁵N at specific positions via labeled precursors (e.g., ¹³C-ethyl bromide) .
  • HRMS tracking : Confirm isotopic purity using exact mass measurements (e.g., 195.137 Da for deuterated variants) .

How can computational methods predict the pharmacokinetic properties of novel derivatives?

Category : Advanced Research Question
Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on SMILES strings.
  • Docking simulations : AutoDock Vina models binding affinities to targets (e.g., PI3Kα) using crystal structures (PDB: 4L23) .
  • MD simulations : GROMACS assesses conformational stability over 100-ns trajectories to prioritize stable candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

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